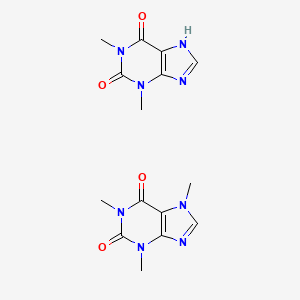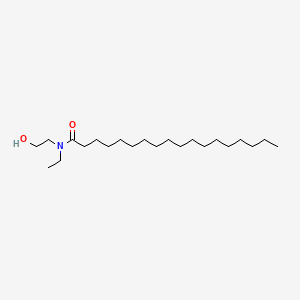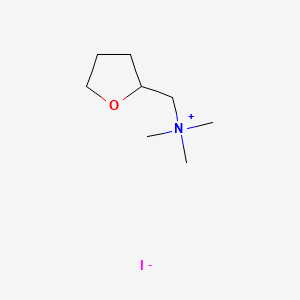![molecular formula C9H10N2S B13757235 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with ethyl iodide. The reaction conditions usually require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzimidazole.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole.
Substitution: Various alkyl or aryl-substituted benzimidazoles.
Aplicaciones Científicas De Investigación
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Used in the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity. This compound may also interact with DNA and RNA, affecting their function and leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Lacks the thione group and has different chemical reactivity.
2-mercaptobenzimidazole: Contains a mercapto group instead of an ethyl group.
5-methyl-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C9H10N2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
5-ethyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
Clave InChI |
NJRBUUGDGJGJRN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)




![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)






